1,4-Difluoro-2-(trichloromethyl)benzene
Description
1,4-Difluoro-2-(trichloromethyl)benzene is a halogenated aromatic compound characterized by two fluorine atoms at the 1 and 4 positions of the benzene ring and a trichloromethyl (-CCl₃) group at the 2 position. The trichloromethyl group is a strong electron-withdrawing substituent, while fluorine atoms at the para positions may modulate electronic effects and steric interactions. Such compounds are typically used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals due to their reactivity in substitution and coupling reactions .
Properties
CAS No. |
847744-21-2 |
|---|---|
Molecular Formula |
C7H3Cl3F2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
1,4-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H |
InChI Key |
DQJUBNZQEHUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Difluoro-2-(trichloromethyl)benzene typically involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions often include the use of hydrogen fluoride in the presence of a catalyst such as antimony pentachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trichloromethyl) on the benzene ring.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium methoxide and bases like potassium tert-butoxide.
Scientific Research Applications
1,4-Difluoro-2-(trichloromethyl)benzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-(trichloromethyl)benzene exerts its effects is primarily through its interactions with molecular targets in biochemical pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins . These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 1,4-difluoro-2-(trichloromethyl)benzene and related compounds:
Physicochemical Properties
- Solubility :
- Compounds with trichloromethyl groups (e.g., 1,4-bis(trichloromethyl)benzene) are generally insoluble in water but soluble in organic solvents like dichloromethane .
- The methylsulfonyl group in 1,4-difluoro-2-(methylsulfonyl)benzene enhances polarity, likely increasing water solubility compared to trichloromethyl analogs .
- Melting/Boiling Points :
Research Findings and Industrial Relevance
- Electrophilic Reactivity : Fluorine and chlorine substituents in the target compound may enhance its utility in synthesizing fluorinated agrochemicals, leveraging the electron-withdrawing effects for directed functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
